molecular formula C9H7BrN2O B12977080 6-Bromo-7-methoxyquinazoline

6-Bromo-7-methoxyquinazoline

Cat. No.: B12977080
M. Wt: 239.07 g/mol
InChI Key: UDHSWGVPTLIGSE-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of bromine and methoxy groups in the quinazoline structure enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxyquinazoline typically involves the bromination and methoxylation of quinazoline derivatives. One common method includes the reaction of 6-bromo-2-chloro-7-methoxyquinazoline with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxyquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinazolines, while oxidation can produce quinazoline N-oxides .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Bromo-7-methoxyquinazoline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for forming diverse derivatives with various biological activities .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-7-methoxyquinazoline

InChI

InChI=1S/C9H7BrN2O/c1-13-9-3-8-6(2-7(9)10)4-11-5-12-8/h2-5H,1H3

InChI Key

UDHSWGVPTLIGSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=NC2=C1)Br

Origin of Product

United States

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